2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one
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Description
2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21N9O3 and its molecular weight is 447.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications in Diabetes Management
A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines with potential anti-diabetic properties through dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds were developed through a two-step synthesis process, starting with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, and showed strong inhibition potential alongside excellent antioxidant and insulinotropic activity, particularly compounds 5a, 5c, 5g, and 5i, up to 99%. This research suggests a promising avenue for developing new anti-diabetic medications based on the structural framework of 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one and its derivatives (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Potential
The antimicrobial activities of similar compounds were also explored. A study conducted by El-Shehry, El‐Hag, and Ewies (2020) on fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, starting with a compound structurally related to this compound, showed promising results against bacterial and fungal strains. This indicates a potential for these compounds in antimicrobial drug development (El-Shehry, El‐Hag, & Ewies, 2020).
Enzyme Inhibition for Prostate Cancer Treatment
Another significant application was found in the development of androgen receptor downregulators for advanced prostate cancer treatment. Bradbury et al. (2013) reported on the discovery of AZD3514, which involves modifications to the triazolopyridazine moiety, indicating the potential of structurally similar compounds in targeting androgen receptors for cancer therapy (Bradbury et al., 2013).
Chemical Synthesis and Derivative Development
Research on the convenient synthesis of new purine analogues incorporating the furan nucleus, as conducted by Mostafa and Nada (2015), showcases the versatility of compounds like this compound in generating various heterocyclic ring systems. This underlines the chemical adaptability and potential pharmaceutical applications of such compounds (Mostafa & Nada, 2015).
Properties
IUPAC Name |
6-(furan-2-yl)-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWNUCNCMQCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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